Cefmetazole(1-)

Description

Contextualization within Cephamycin Antibiotics

Cefmetazole(1-) belongs to the cephamycin class of β-lactam antibiotics. oup.com Cephamycins are distinguished from cephalosporins by the presence of a 7α-methoxy group, which confers a high degree of stability against β-lactamases, enzymes produced by bacteria that inactivate many penicillin and cephalosporin (B10832234) antibiotics. oup.comnih.gov This structural feature makes cephamycins, including Cefmetazole(1-), effective against a broader range of bacteria, particularly anaerobic organisms and some β-lactamase-producing strains. nih.govnih.gov

Significance in Antimicrobial Research

The significance of Cefmetazole(1-) in antimicrobial research is multifaceted. It serves as a valuable tool for studying bacterial resistance mechanisms and the activity of β-lactamase enzymes. nih.govnih.gov Furthermore, its effectiveness against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli has made it a subject of research for alternative treatment strategies to carbapenems, thereby contributing to antimicrobial stewardship efforts. oup.comnih.govasm.org Academic studies have extensively investigated its in vitro and in vivo activity to understand its pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.govproquest.com

Historical and Current Academic Trajectories

Historically, research on Cefmetazole(1-) focused on defining its antimicrobial spectrum, pharmacokinetic properties, and clinical utility in treating various infections. nih.gov It was developed in Japan and has been in clinical use there for many years. asm.orgasm.org Current academic research has shifted towards its potential role in combating multidrug-resistant organisms, particularly ESBL-producing Enterobacterales. oup.comasm.org Ongoing studies are exploring its efficacy compared to other antibiotics, its potential for combination therapies, and the molecular mechanisms underlying resistance to it. nih.govasm.org

Structure

3D Structure

Properties

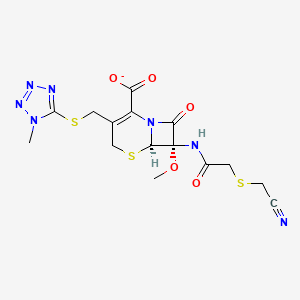

Molecular Formula |

C15H16N7O5S3- |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/p-1/t13-,15+/m1/s1 |

InChI Key |

SNBUBQHDYVFSQF-HIFRSBDPSA-M |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-] |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-] |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation

Synthetic Methodologies for Cefmetazole(1-)

Cefmetazole(1-) is produced through semisynthetic approaches, involving the chemical modification of a naturally derived cephalosporin (B10832234) nucleus. These methodologies focus on constructing the complex cephem core and attaching specific side chains to achieve the desired chemical and biological properties.

Semisynthesis Approaches

Another synthetic route involves the reaction of 7-amino-7α-methoxy-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-benzyl carboxylate with cyanogen (B1215507) methyl sulfur sodium acetate (B1210297). This reaction leads to the formation of Cefmetazole (B193816) acid, which can then be converted to Cefmetazole sodium google.com.

Precursor Chemistry and Intermediate Analysis

The synthesis of Cefmetazole(1-) involves several key intermediates and reactions. In the method starting from 7β-dichloroacetamido-3-(1-methyl-1H-tetrazole-5-mercaptomethyl)-3-cephem-4-carboxylic acid triethylamine (B128534) salt, the process includes:

Silanization: This step typically involves the protection of reactive functional groups using silylating reagents, such as hexamethyldisilazane, often in organic solvents like dichloromethane (B109758) google.com.

Halogenation: The silanized intermediate undergoes halogenation, commonly with phosphorus pentachloride, under cold conditions (e.g., -20 to -80 °C) in the presence of organic bases google.com.

Methoxylation: Introduction of the 7α-methoxy group, a defining feature of cephamycins like Cefmetazole, occurs in this stage. This step may involve first oxidizing agents such as lithium methoxide, sodium methylate, or potassium methylate, followed by treatment with organic acids like formic acid or acetic acid google.com.

Secondary Silanization: A further silanization step may be employed to protect newly formed functional groups or to facilitate subsequent reactions google.com.

Chain Extension and Acid/Salt Formation: Following these modifications to the cephem core, the appropriate side chains are attached, and the final Cefmetazole acid is formed, which can then be converted to its sodium salt google.com.

An alternative precursor chemistry involves the reaction of mercaptoacetic acid and chloroacetonitrile (B46850) to form a side-chain solution. This solution then reacts with a 7-aminocephalosporanic acid derivative (7-MAC) to yield cefmetazole benzyl (B1604629) ester, which subsequently undergoes debenzylation to produce Cefmetazole acid google.com.

Structural Characterization of Cefmetazole(1-)

Accurate structural characterization is crucial for confirming the identity, purity, and stereochemistry of Cefmetazole(1-) and its intermediates. Various spectroscopic and advanced analytical techniques are employed for this purpose.

Spectroscopic Analysis Techniques

Ultraviolet (UV) Spectroscopy: UV spectroscopic methods are utilized for quantitative determination, such as measuring the solubility of Cefmetazole acid in various solvent mixtures magtechjournal.com. The cephamycins are typically detected by their ultraviolet absorbance, often in the range of 265-272 nm researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a fundamental technique for confirming the structural consistency of Cefmetazole. Specific 1H NMR data, including chemical shifts (δ) and multiplicities (e.g., unimodal, bimodal), are reported for Cefmetazole sodium, providing insights into the proton environments within the molecule google.commedchemexpress.com. Predicted 13C NMR spectrum data is also available, offering information on the carbon skeleton drugbank.com.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is extensively used for the identification of Cefmetazole and its related substances, including impurities and degradation products magtechjournal.comresearchgate.netresearchgate.netnih.gov. This technique provides accurate molecular weight information, isotope distribution patterns, and fragmentation pathways, which are critical for deducing the molecular structures of unknown compounds magtechjournal.com. LC-MS/MS methods can detect trace amounts of Cefmetazole and its contaminants in manufacturing environments with high sensitivity nih.gov.

An example of 1H-NMR data for Cefmetazole sodium is presented in the table below google.com:

| Chemical Shift (δ, 1H) | Multiplicity |

| 5.42 | Unimodal |

| 3.07 | Unimodal |

| 3.62 | Unimodal |

| 3.63 | Bimodal |

| 3.25 | Unimodal |

| 3.57 | Unimodal |

| 3.34 | Unimodal |

| 8.01 | Unimodal |

Advanced Structural Determination Methods

X-ray Diffraction (XRD) / X-ray Powder Diffraction (PXRD): X-ray diffraction techniques are employed to analyze the crystalline structure of Cefmetazole sodium compounds google.comresearchgate.net. These methods provide information about the arrangement of atoms in the solid state, which is vital for understanding the physical properties and stability of the compound.

X-ray Crystallography: Beyond powder diffraction, single-crystal X-ray crystallography offers highly detailed, atomic-resolution structural information. This technique has been utilized to investigate the interactions of hydrolyzed β-lactams, including Cefmetazole, with enzymes like L1 metallo-β-lactamase. Such studies provide insights into the precise binding modes and conformational changes, which are crucial for structure-activity relationship studies and drug design pdbj.orgnih.gov.

Derivatization Chemistry and Analog Synthesis

The chemical structure of Cefmetazole(1-), particularly its side chains, offers opportunities for derivatization and the synthesis of analogs. Such modifications can be explored to alter its properties, such as stability, solubility, or interaction with biological targets.

Substitution reactions, especially involving the side chains at positions 3 and 7 of the cephem nucleus, are common in the synthesis and modification of Cefmetazole nih.govechemi.comnih.gov. The presence of various impurities and precursors identified during synthesis and degradation studies, such as "Cefmetazole Impurity E Intermediate" and "7-methylthiocefmetazole," suggests potential pathways for chemical modification magtechjournal.commedchemexpress.com.

While specific detailed examples of Cefmetazole analog synthesis are not extensively highlighted beyond its core semisynthesis, the general principles applied to other cephalosporins are relevant. For instance, the attachment of chemical tethers to cephalosporin antibiotics like cephalexin (B21000) has been explored to introduce functional handles for bioconjugation, demonstrating that structural modifications can be made while retaining activity nih.gov. This indicates that similar derivatization strategies could be applied to Cefmetazole to create novel compounds with tailored properties.

Design Principles for Novel Cefmetazole(1-) Analogs

The design of novel Cefmetazole(1-) analogs is fundamentally guided by structure-activity relationship (SAR) studies, which aim to identify specific structural characteristics that influence a compound's biological activity, such as antimicrobial efficacy gardp.org. For β-lactam antibiotics like Cefmetazole, modifications to the core cephem structure and its side chains are crucial for optimizing properties like antibacterial spectrum, β-lactamase stability, and cell penetration nih.govresearchgate.net.

Key design principles for Cefmetazole(1-) analogs often involve strategic alterations at the C-7 and C-3 positions of the cephem nucleus:

C-3 Substituent Modifications : The C-3 position of Cefmetazole features an N(1)-methyltetrazol-5-ylthiomethyl group nih.gov. This position is also a common site for modification in cephalosporins to improve their pharmacological properties. For example, the incorporation of a C3-quaternary ammonium (B1175870) substituent, as seen in fourth-generation cephalosporins like cefepime, can enhance β-lactamase stability and improve cell penetration researchgate.net. The leaving ability (nucleofugacity) of the C-3 substituent is also a factor in the β-lactamase stability, influencing the formation of a stable modified acyl-enzyme researchgate.net. The presence of the tetrazole structure in Cefmetazole itself is noted for its potential biological implications solubilityofthings.com.

Methoxy (B1213986) Group at C-7α : Cefmetazole is a cephamycin, characterized by a methoxy group at the C-7α position nih.govwikipedia.org. This methoxy group is a defining feature of cephamycins and contributes to their stability against β-lactamases nih.govdrugbank.com. Maintaining or strategically modifying this feature in analogs is a key design consideration for preserving or enhancing enzymatic stability.

Synthetic Routes to Cefmetazole(1-) Derivatives

The synthesis of Cefmetazole and its derivatives, including the sodium salt (Cefmetazole sodium), involves multi-step organic reactions, reflecting the complexity of the β-lactam scaffold. Two primary synthetic approaches have been detailed in patent literature.

Route 1: Multi-step Transformation from a Cephem Carboxylic Acid Intermediate

Silanization : Compound (I) undergoes silanization, a process typically involving the introduction of silyl (B83357) protecting groups, often to carboxylic acid functionalities google.com.

Halogenation : Following silanization, a halogenation step is performed google.com.

Methoxylation : The introduction of the crucial 7α-methoxy group, characteristic of cephamycins, occurs in this step google.com.

Secondary Silanization : Another silanization step is carried out google.com.

Chain Extension : This critical step involves the introduction of the side chain at the C-7 position google.com.

Acid and Salt Formation : The final stages involve acid formation and subsequent salt formation to yield Cefmetazole sodium google.com.

This method emphasizes precise control over reaction conditions, including the use of specific organic solvents (e.g., ethyl acetate, DMF), mineral acids (e.g., hydrochloric acid, phosphoric acid, sulfuric acid), organic bases (e.g., triethylamine, quinoline, pyridine), and mineral alkalis (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide) google.com. The weight ratios of reactants and solvents are carefully controlled to optimize yield and purity, with reported yields for Cefmetazole sodium reaching 58-62% and purity up to 92% google.comgoogle.com.

Route 2: Coupling of Key Intermediates

Another synthetic method for Cefmetazole sodium involves the coupling of two key intermediates: cyanogen methyl sulfur sodium acetate (Compound III) and 7β-amino-7α-methoxy-3-(1-methyl-1H-tetrazole-5-thiomethyl)-3-cephem-4-benzyl carboxylate (Compound II) google.com.

The synthetic route proceeds as follows:

Reaction in Solvent : Cyanogen methyl sulfur sodium acetate (Compound III) is added to a solvent, followed by Tosyl chloride google.com.

Coupling with Cephem Intermediate : 7β-amino-7α-methoxy-3-(1-methyl-1H-tetrazole-5-thiomethyl)-3-cephem-4-benzyl carboxylate (Compound II) and triethylamine are subsequently added, and the mixture is vigorously stirred google.com.

Acidification and Salt Formation : Hydrochloric acid is added to generate Cefmetazole, which is then treated with sodium hydroxide (B78521) to form Cefmetazole sodium google.com.

Solvents utilized in this route include N,N-dimethylformamide (DMF), N,N-dimethylacetamide, dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, toluene, and tetrahydrofuran (B95107) (THF) google.com. The molar ratio of Compound III, Tosyl chloride, and Compound II is typically maintained at 1:1:1 google.com. The pH adjustment with sodium hydroxide to 7.0-8.0 is crucial for the formation of Cefmetazole sodium google.com.

These synthetic strategies highlight the intricate chemical transformations required to construct the complex Cefmetazole molecule, emphasizing the importance of stereochemical control and efficient coupling reactions for the production of Cefmetazole(1-) derivatives.

Molecular Mechanisms of Action and Interaction

Target-Specific Binding and Enzymatic Inhibition

Cefmetazole's antibacterial action is rooted in its ability to bind to and inhibit specific enzymes crucial for bacterial survival.

The bactericidal activity of cefmetazole (B193816) results from its high affinity for penicillin-binding proteins (PBPs). wikipedia.orgwikipedia.orgmims.comwikipedia.orgwikipedia.orgmims.comnetzsch.com These enzymes are integral to bacterial cell wall biosynthesis. Cefmetazole inhibits bacterial cell wall synthesis by binding to these specific PBPs. wikipedia.orgmims.comwikipedia.orgwikipedia.orgmims.comnetzsch.com

In Escherichia coli (strain K12), cefmetazole has been identified as an inhibitor of several PBPs, including Penicillin-binding protein 1A, Penicillin-binding protein 1B, Peptidoglycan D,D-transpeptidase FtsI, D-alanyl-D-alanine carboxypeptidase DacA, and D-alanyl-D-alanine carboxypeptidase DacC. wikipedia.org For Staphylococcus aureus, it acts as an inhibitor of Penicillin binding protein 2a. wikipedia.org

Research indicates that cefmetazole exhibits affinity for PBP1, PBP2, and PBP3, with reported IC50 values of ≤0.3 mg/L, 0.109 mg/L, and 0.494 mg/L, respectively. mims.comwikipedia.org When compared to other cephalosporins, cefmetazole demonstrates comparable or higher affinity for PBP1, PBP2, and PBP3 in methicillin-resistant Staphylococcus aureus (MRSA) than cefoxitin (B1668866) or cefotetan, although its affinity is lower than that of cefazolin (B47455). wikidata.org Notably, cefmetazole shows a somewhat greater affinity for PBP2' (PBP2a) in MRSA compared to methicillin, cloxacillin, cefazolin, and cefotaxime (B1668864). wikidata.orgwikipedia.orgfishersci.ca Studies suggest that the inhibition of PBP4, in addition to PBP2, may be necessary for the effective killing of methicillin-resistant strains. wikipedia.org

Table 1: Cefmetazole's IC50 Values for Penicillin-Binding Proteins

| PBP Target | IC50 (mg/L) |

| PBP1 | ≤0.3 |

| PBP2 | 0.109 |

| PBP3 | 0.494 |

Cefmetazole inhibits bacterial cell wall synthesis in a manner analogous to penicillins. wikipedia.orgwikipedia.orgmims.comwikipedia.orgwikipedia.orgmims.comnetzsch.com Its primary mechanism involves interfering with the activity of PBPs, which are enzymes crucial for the final stage of peptidoglycan synthesis. wikipedia.orgmims.com PBPs are responsible for catalyzing the formation of pentaglycine (B1581309) crosslinks between alanine (B10760859) and lysine (B10760008) residues, a process essential for the structural integrity and strength of the bacterial cell wall. wikipedia.org The disruption of this crosslinking by cefmetazole compromises the cell wall's integrity, ultimately leading to bacterial cell lysis and death. wikipedia.org

As a β-lactam antibiotic, cefmetazole, like other cephalosporins, blocks the transpeptidase activity of PBPs, thereby preventing the crosslinking of peptide chains during the biosynthesis of new peptidoglycan in the bacterial cell wall. mims.comrcsb.org In Escherichia coli, cefmetazole has been observed to inhibit all PBPs except PBP-2. wikidata.orgfishersci.ie Interestingly, the peptidoglycan synthesized in the presence of cefmetazole can exhibit a higher degree of cross-linkage. wikidata.orgfishersci.ie

Interaction with Beta-Lactamases

Cefmetazole's efficacy against certain resistant bacterial strains is significantly influenced by its interaction with beta-lactamase enzymes.

Cefmetazole, classified as a cephamycin, exhibits notable stability against hydrolysis by extended-spectrum beta-lactamases (ESBLs). wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgmims.com This inherent stability is a key factor contributing to its robust in vitro activity against ESBL-producing Enterobacterales, even at low minimum inhibitory concentrations (MICs). wikipedia.orgwikipedia.org The resistance of cefmetazole to ESBL degradation positions it as a promising carbapenem-sparing therapeutic option for infections caused by ESBL-producing Escherichia coli (ESBLEC). wikipedia.orgwikidata.orgwikipedia.org

While generally stable against ESBLs, cefmetazole's stability does not extend to all beta-lactamase classes, with AmpC beta-lactamases being a notable exception. wikipedia.org The co-production of ESBL and plasmid-mediated AmpC genes can lead to reduced susceptibility to cefmetazole. wikipedia.org

Studies on ESBL-producing E. coli (CTX-M-14, -15, -27 types) have reported minimum inhibitory concentrations (MICs) for cefmetazole. The MIC50 for these strains is ≤1 µg/mL, while the MIC90 values show variation, being 8 µg/mL, 4 µg/mL, and 4 µg/mL for CTX-M-14, -15, and -27 types, respectively. wikipedia.org The blaCTX-M gene is a prevalent ESBL gene, with CTX-M-27 being a common subtype, accounting for 47.6% in some observed isolates. wikidata.org

The plasmid-mediated beta-lactamase MIR-1 has been shown to confer resistance to alpha-methoxy beta-lactams, including cefmetazole, in E. coli. fishersci.ca The inhibition profile of MIR-1 is similar to that of chromosomally mediated class I beta-lactamases. fishersci.ca It has been observed that potassium clavulanate has minimal effect on MIR-1 activity, and MIR-1 is not induced by cefoxitin or imipenem (B608078). fishersci.ca

Table 2: Cefmetazole MICs Against ESBL-Producing E. coli (CTX-M Types)

| CTX-M Type | MIC50 (µg/mL) | MIC90 (µg/mL) |

| CTX-M-14 | ≤1 | 8 |

| CTX-M-15 | ≤1 | 4 |

| CTX-M-27 | ≤1 | 4 |

Other Biochemical and Cellular Interactions

Beyond its primary mechanism of action on bacterial cell wall synthesis and interaction with beta-lactamases, cefmetazole engages in other biochemical and cellular interactions. The chemical structure of cefmetazole includes an N-methylthiotetrazole (NMTT) side chain. wikipedia.orgwikidata.org Upon breakdown within biological systems, cefmetazole releases free NMTT, which has been shown to inhibit the enzyme vitamin K epoxide reductase and aldehyde dehydrogenase. wikipedia.orgwikidata.org

Cefmetazole has also been observed to alter gut bacterial flora, leading to a reduction in Peyer's patch lymphocyte cell numbers and a decrease in bacterial numbers within the small intestine in a mouse model. wikipedia.org Furthermore, cefmetazole can influence the excretion rate of certain co-administered drugs and may increase the risk of nephrotoxicity when combined with specific agents. wikipedia.org

A synergistic effect has been documented when cefmetazole is combined with fosfomycin (B1673569) against methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.orgfishersci.ca In such combinations, bactericidal action was observed even at concentrations where neither antibiotic alone exhibited a bactericidal effect. wikipedia.orgfishersci.ca Fosfomycin's presence can also impact the detectability of PBP 2', PBP2, and PBP4 fractions in MRSA. wikipedia.orgfishersci.ca

Role of Efflux Pumps in Cefmetazole(1-) Dynamics

Bacterial efflux pumps are integral to intrinsic and acquired antibiotic resistance, actively expelling antimicrobial compounds from the cell interior. The dynamics of Cefmetazole(1-) in relation to these systems exhibit variability depending on the bacterial species and the specific efflux pump involved.

In Escherichia coli K-12, Cefmetazole(1-) is generally not considered a significant substrate for the AcrAB multidrug efflux system. Research indicates that compounds with less lipophilic side chains, such as Cefmetazole, show no substantial evidence of efflux through AcrAB, aligning with the understanding that AcrAB-mediated efflux typically requires lipophilic substituents on substrate molecules. wikipedia.org However, the BaeR response regulator has been implicated in conferring low-level resistance to Cefmetazole(1-) by influencing the expression of efflux pumps, including the MdtABC system, in E. coli. guidetopharmacology.org

Conversely, in Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), efflux pumps can play a role in Cefmetazole(1-) resistance. Studies have demonstrated that specific efflux pump inhibitors (EPIs), such as baicalein, can enhance the susceptibility of clinical MRSA strains to beta-lactam antibiotics, including Cefmetazole(1-). hznu.edu.cnwikipedia.orgbidd.groupnih.govmetabolomicsworkbench.orgmitoproteome.org This suggests that inhibiting these efflux mechanisms can restore the efficacy of Cefmetazole(1-) in such resistant strains.

A study investigating the mechanism of Cefmetazole(1-) resistance acquisition in E. coli observed no significant changes in the mRNA expression levels of key drug efflux pump genes, including acrA, yhiV, and mdfA, in strains that developed resistance after exposure to Cefmetazole(1-). wikipedia.orguni.lu This finding suggests that, under the conditions of that study, efflux pumps were not the primary drivers of acquired resistance to Cefmetazole(1-) in those specific E. coli strains, contrasting with the more prominent role observed for porins. wikipedia.org

Table 1: Effect of Baicalein on Cefmetazole Susceptibility in MRSA

| Compound | Effect on Cefmetazole Susceptibility in MRSA | Reference |

| Baicalein | Improves susceptibility by inhibiting efflux pumps | hznu.edu.cnwikipedia.orgbidd.groupnih.govmetabolomicsworkbench.orgmitoproteome.org |

Porin-Mediated Cellular Uptake and Permeability (e.g., OmpF, OmpC)

Porins are crucial outer membrane protein channels in Gram-negative bacteria, facilitating the passive diffusion of hydrophilic molecules, including many antibiotics, into the periplasmic space. The efficiency of Cefmetazole(1-) uptake is significantly influenced by these porins.

In Escherichia coli, OmpF, OmpC, and PhoE are identified as major porins, all contributing to the cellular uptake of beta-lactam antibiotics. wikipedia.org A reduction or loss of these porins can lead to diminished drug susceptibility. wikipedia.org Research specifically on E. coli strains exposed to Cefmetazole(1-) has revealed a significant decrease in the mRNA expression levels of ompF and ompC genes in strains that acquired resistance. This highlights that reduced porin expression is a critical mechanism by which E. coli develops resistance to Cefmetazole(1-). wikipedia.org

The co-administration of Relebactam (B560040), a beta-lactamase inhibitor, with Cefmetazole(1-) has been shown to suppress the acquisition of resistance and promote the activation of ompF expression, further underscoring the vital role of porins in Cefmetazole(1-) uptake and the development of resistance. wikipedia.org

Cefmetazole(1-) demonstrates notable permeability characteristics. In a comparative study using Enterobacter cloacae, Cefmetazole(1-) achieved remarkably high concentrations in the periplasm, several times greater than those of other cephalosporins such as cefotaxime and cefoxitin. Its outer membrane permeability coefficient was also found to be significantly higher than some other tested cephalosporins. When examining diffusion rates through OmpF and OmpC porin channels in E. coli K-12 using reconstituted proteoliposomes, Cefmetazole(1-) generally diffused as anticipated based on its hydrophobicity. However, its diffusion rate was observed to be slightly slower than expected, a phenomenon potentially attributable to the bulky methyltetrazole substituent located at its C-3 position.

Table 2: Porin Gene Expression Levels in Cefmetazole-Resistant E. coli Strains (Fold Change Relative to Wild Type)

| Porin Gene | Expression Level in Resistant Strains (mRNA Fold Change) | Significance (P-value) | Reference |

| ompF | Significantly decreased | <0.05 | wikipedia.org |

| ompC | Significantly decreased | <0.05 | wikipedia.org |

| phoE | Decreased (in some non-resistant strains as well) | <0.05 | wikipedia.org |

Non-Antimicrobial Molecular Interaction Studies

While the primary molecular mechanism of Cefmetazole(1-) is its antimicrobial action through binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis, it also engages in molecular interactions that are not directly related to its antibacterial effects.

A notable non-antimicrobial molecular interaction involves the N-methylthiotetrazole (NMTT) side chain, which is a structural component of Cefmetazole(1-) and certain other cephalosporins. Upon breakdown of the antibiotic within the body, free NMTT can be released. This released NMTT can then interact with host enzymes, leading to specific physiological effects.

One such interaction is the inhibition of the enzyme vitamin K epoxide reductase. This inhibition can lead to hypoprothrombinemia, a condition characterized by a deficiency of prothrombin, which is essential for blood clotting. Additionally, NMTT can inhibit aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This inhibition can result in a reaction similar to that produced by disulfiram (B1670777) when alcohol is consumed, leading to symptoms such as flushing, nausea, and palpitations. These interactions represent molecular engagements with host metabolic pathways that are distinct from Cefmetazole(1-)'s antibacterial mechanism.

Table 3: Non-Antimicrobial Molecular Interactions of Cefmetazole(1-) Metabolite

| Metabolite/Component | Interacting Host Enzyme | Resulting Physiological Effect | Reference |

| N-methylthiotetrazole (NMTT) | Vitamin K epoxide reductase | Hypoprothrombinemia | |

| N-methylthiotetrazole (NMTT) | Aldehyde dehydrogenase | Disulfiram-like reaction with ethanol |

Quantitative Determination of Antimicrobial Potency

The antimicrobial potency of Cefmetazole is quantitatively assessed through various in vitro methodologies, primarily focusing on its ability to inhibit or kill bacterial growth. Key parameters include the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Methodologies

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after incubation. scispace.com Standard methodologies for determining MIC values include broth microdilution and agar (B569324) dilution techniques, often following guidelines set by organizations such as the National Committee for Clinical Laboratory Standards (NCCLS), now known as the Clinical and Laboratory Standards Institute (CLSI). oup.comnih.govnih.govnih.govresearchgate.netnih.govfrontiersin.orgnih.org.pk

Cefmetazole exhibits a broad antimicrobial spectrum, with reported activity against a range of clinically significant pathogens. It is generally more active than cefoxitin against common isolates such as Escherichia coli, Klebsiella spp., Proteus mirabilis, Staphylococcus aureus, pyogenic streptococci, pneumococci, and Haemophilus influenzae, showing approximately two to eight times greater activity. oup.comnih.gov Cefmetazole is also effective against anaerobic pathogens, Neisseria spp., Citrobacter diversus, and indole-positive Proteus spp., and Branhamella catarrhalis. oup.comnih.gov

Studies have provided detailed MIC data for Cefmetazole against various bacterial species:

For extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae (ESBL-E), including Escherichia coli and Klebsiella pneumoniae, the MIC90 values for Cefmetazole have been reported as ≤1 µg/mL and ≤4 µg/mL, respectively. researchgate.netnih.govnih.gov In contrast, for plasmid-mediated AmpC β-lactamase (pAmpC)-producing Enterobacteriaceae, the MIC90 for Cefmetazole was >16 µg/mL. researchgate.netnih.gov

Against methicillin-resistant Staphylococcus aureus (MRSA) strains, Cefmetazole inhibited growth at concentrations ranging from 1.56 to 50 µg/mL. asm.org

The MIC90 for Neisseria gonorrhoeae has been established at 16 µg/mL. nih.gov

Cefmetazole demonstrated good in vitro activity against Nocardia asteroides, inhibiting 90% of isolates at concentrations of 1 to 2 µg/mL. asm.org

A surveillance study conducted between 2000 and 2002 across Japanese medical institutions evaluated the antibacterial activity of Cefmetazole against clinical isolates. The MIC90 values for Cefmetazole against the tested bacterial species remained largely consistent over this period. nih.gov However, trends indicated an increase in resistance for MRSA, Staphylococcus epidermidis, other coagulase-negative Staphylococcus spp., and other Bacteroides spp. nih.gov

The comparative activity of Cefmetazole against other β-lactams has also been assessed:

Against methicillin-susceptible Staphylococcus aureus (MSSA), Cefmetazole's activity was found to be inferior to cefazolin, cefotiam (B1212589), and flomoxef (B131810), but superior to sulbactam (B1307)/cefoperazone. nih.gov

For Gram-negative bacteria, Cefmetazole generally showed superior activity compared to cefazolin and cefotiam, though it was inferior to flomoxef. nih.gov

Against Bacteroides fragilis and other Bacteroides spp., Cefmetazole's activity was nearly superior to cefazolin and cefotiam, and comparable to or slightly less effective than sulbactam/cefoperazone and flomoxef. nih.gov

The following table summarizes some reported MIC values for Cefmetazole against various microorganisms:

| Organism/Type of Isolate | MIC Range (µg/mL) / MIC90 (µg/mL) | Reference |

| Escherichia coli | 2-8 times more active than cefoxitin | oup.comnih.gov |

| Klebsiella spp. | 2-8 times more active than cefoxitin | oup.comnih.gov |

| Proteus mirabilis | 2-8 times more active than cefoxitin | oup.comnih.gov |

| Staphylococcus aureus | 2-8 times more active than cefoxitin | oup.comnih.gov |

| Pyogenic streptococci | 2-8 times more active than cefoxitin | oup.comnih.gov |

| Pneumococci | 2-8 times more active than cefoxitin | oup.comnih.gov |

| Haemophilus influenzae | 2-8 times more active than cefoxitin | oup.comnih.gov |

| Anaerobic pathogens | Active | oup.comnih.gov |

| Neisseria spp. | Active | oup.comnih.gov |

| Citrobacter diversus | Active | oup.comnih.gov |

| Indole-positive Proteus spp. | Active | oup.comnih.gov |

| Branhamella catarrhalis | Active | oup.comnih.gov |

| ESBL-producing E. coli | ≤1 (MIC50/90) | researchgate.netnih.govnih.gov |

| ESBL-producing K. pneumoniae | ≤4 (MIC50/90) | researchgate.netnih.govnih.gov |

| pAmpC-producing Enterobacteriaceae | >16 (MIC90) | researchgate.netnih.gov |

| MRSA strains | 1.56 - 50 | asm.org |

| Neisseria gonorrhoeae | 16 (MIC90) | nih.gov |

| Nocardia asteroides | 1-2 (inhibits 90%) | asm.org |

Minimum Bactericidal Concentration (MBC) Methodologies

The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration of an antimicrobial agent that results in a reduction of at least 99.9% of the initial bacterial inoculum, effectively killing the bacteria. scispace.com MBCs are typically determined using broth dilution methods, where aliquots from MIC test wells showing no visible growth are subcultured onto antibiotic-free agar plates. scispace.comasm.orgnih.govresearchgate.net

Cefmetazole has been demonstrated to be bactericidal against both aerobic and anaerobic pathogens. oup.comnih.govgoogle.com Generally, the MBC values for Cefmetazole are reported to be very close to its MIC values, indicating strong bactericidal activity. oup.comnih.govgoogle.comkarger.com For instance, in a study comparing Cefmetazole with seven other β-lactams, MBCs and MICs at heavy inoculum were found to be approximately two times higher than MICs at light inoculum. nih.gov While Cefmetazole exhibits bactericidal effects, some studies comparing it with other cephalosporins, such as ceftizoxime (B193995) and cefotaxime, against Leptospira spp., found the latter to be more effective in MBC tests. researchgate.net For certain serovars of Klebsiella pneumoniae, MBC values for Cefmetazole have been reported to range between 16 and >128 µg/mL. mdpi.com

Influence of Inoculum Concentration on Cefmetazole(1-) Activity

The initial concentration of bacterial inoculum can influence the observed antimicrobial activity of an agent. For Cefmetazole, its MICs and MBCs are generally described as being minimally influenced by high inoculum concentrations. oup.comnih.gov However, other research indicates that the inoculum concentration can indeed affect Cefmetazole's activity. For example, studies have shown that MBCs and MICs determined at a heavy inoculum (e.g., 10^7 CFU/mL) can be twice as high as those obtained at a lighter inoculum (e.g., 10^5 CFU/mL) across various bacterial species. nih.gov

In the context of Staphylococcus aureus, the inoculum effect on the activity of Cefmetazole, both alone and in combination with other cephalosporins, has been investigated. When a higher inoculum size (e.g., 10^8 CFU/mL compared to 10^6 CFU/mL) was used, the synergistic effect of Cefmetazole in combination with other cephalosporins was observed to be reduced. nih.gov Another study specifically noted that a particular S. aureus strain exhibited an inoculum effect against cefazolin but not against Cefmetazole, with Cefmetazole's MIC remaining at 2.0 µg/mL even at high inoculum concentrations (5 x 10^5 and 5 x 10^7 CFU/mL). asm.org The impact of inoculum density on Cefmetazole's activity has also been compared to cefoxitin for organisms such as the Bacteroides fragilis group and Clostridium spp., using spot inoculum densities of 10^6 and 10^4 CFU. scispace.com

Advanced Methodological Approaches for In Vitro Susceptibility Testing

Beyond basic MIC and MBC determinations, advanced methodologies are employed to gain deeper insights into Cefmetazole's antimicrobial properties, particularly in the context of drug interactions and high-throughput screening.

Broth Microdilution and Agar Diffusion Techniques

Broth Microdilution is a widely accepted and standardized method for determining the MIC of antimicrobial agents. nih.govresearchgate.netnih.govfrontiersin.orgnih.org.pknih.gov This technique involves preparing serial dilutions of the antibiotic in a liquid growth medium within microtiter plates, which are then inoculated with a standardized bacterial suspension. The lowest concentration of the antibiotic that prevents visible bacterial growth after incubation is reported as the MIC. This method is also crucial for subsequent MBC determination and is suitable for testing both non-fastidious and fastidious organisms, as well as anaerobes. nih.govasm.orgresearchgate.net

Agar Diffusion , commonly known as the Kirby-Bauer disk diffusion method, is another standard technique for susceptibility testing. himediadownloads.comhardydiagnostics.com In this method, antibiotic-impregnated paper disks are placed on the surface of an agar plate that has been uniformly inoculated with the test bacterium. As the antibiotic diffuses into the agar, a concentration gradient is formed. After incubation, the diameter of the zone of inhibition (area where bacterial growth is suppressed) around the disk is measured. This measurement is then correlated with established interpretive criteria to classify the organism as susceptible, intermediate, or resistant. himediadownloads.comhardydiagnostics.com For Cefmetazole, using a 30 µg disk, the NCCLS/CLSI interpretive breakpoints for susceptibility are ≥18 mm (corresponding to an MIC of ≤8.0 mg/L), and for resistance, ≤14 mm (corresponding to an MIC of ≥32 mg/L). oup.comnih.govnih.govnih.gov Quality control guidelines have been established for Cefmetazole disk diffusion and dilution tests. oup.comnih.govnih.gov The disk diffusion and dilution test results for Cefmetazole have shown a high correlation (r ≥ 0.95) with those of cefoxitin, suggesting their similar antimicrobial spectrum. nih.gov This method is applicable for testing aerobes, anaerobes, and both non-fastidious and fastidious organisms. himediadownloads.comhardydiagnostics.com

High-Throughput Screening for Antimicrobial Drug Interactions (e.g., Checkerboard Assay, DiaMOND)

High-throughput screening methods are essential for efficiently evaluating antimicrobial drug interactions, which can lead to synergistic, additive, indifferent, or antagonistic effects.

The Checkerboard Assay is a conventional and widely used method for assessing drug interactions by determining the Fractional Inhibitory Concentration Index (FICI). asm.orgmedrxiv.orgnih.govplos.orgnih.govnih.gov This assay involves testing two antimicrobial agents in various concentration combinations in a matrix format. The FICI is calculated based on the MICs of the drugs alone and in combination, with values ≤0.5 typically indicating synergy, >0.5 to ≤4.0 indicating indifference, and >4.0 indicating antagonism. nih.gov

Studies utilizing the checkerboard assay have revealed several synergistic interactions involving Cefmetazole:

Cefmetazole and Fosfomycin : Demonstrated synergistic activity against methicillin- and cephem-resistant Staphylococcus aureus (MRSA). The fractional inhibitory concentration index (FICI) ranged from 0.09 to 0.75, indicating that the combination enhanced Cefmetazole's antibacterial activity approximately fourfold. asm.org

Cefmetazole and Cefazolin : Showed synergistic effects against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA, with FICI values ≤0.5 observed in a significant proportion of strains. nih.gov

Cefmetazole and Cefotiam : Also exhibited synergistic activity against MSSA and MRSA, with FICI values ≤0.5 against many strains. nih.govnih.gov

Cefmetazole and Meropenem (B701) : Proved synergistically active against IMP-producing carbapenem-resistant Enterobacteriaceae (CRE). The combination resulted in a 4- to 32-fold reduction in the MICs of meropenem. nih.gov

Cefmetazole and Silver Nanoparticles : A checkerboard assay indicated synergistic combinations against drug-resistant Neisseria gonorrhoeae clinical isolates. plos.org

The following table summarizes synergistic interactions observed with Cefmetazole using the checkerboard assay:

| Combination | Target Organism/Type | FICI Range / Synergistic Effect | Reference |

| Cefmetazole + Fosfomycin | MRSA | 0.09 - 0.75 (Synergy) | asm.org |

| Cefmetazole + Cefazolin | MSSA, MRSA | ≤0.5 (Synergy in many strains) | nih.gov |

| Cefmetazole + Cefotiam | MSSA, MRSA | ≤0.5 (Synergy in many strains) | nih.govnih.gov |

| Cefmetazole + Meropenem | IMP-producing CRE | ≤0.5 (Synergy) | nih.gov |

| Cefmetazole + Silver Nanoparticles | Drug-resistant N. gonorrhoeae | Synergistic | plos.org |

DiaMOND (Diagonal Measurement of N-way Drug Interactions) is a more recently developed high-throughput method designed to efficiently assess antimicrobial interactions in vitro. medrxiv.orgresearchgate.netresearchgate.net This innovative technique allows for the evaluation of complex drug combinations and their effects on bacterial growth. It has been employed to compare the antimicrobial drug interaction patterns of Cefmetazole with other antibiotics, such as flomoxef, against extended-spectrum β-lactamase-producing, multidrug-resistant Escherichia coli strains. medrxiv.orgresearchgate.net Studies using DiaMOND have indicated that Cefmetazole and flomoxef exhibit similar antimicrobial interaction patterns. medrxiv.org

Synergy and Combination Research

In vitro studies have investigated the synergistic potential of Cefmetazole when combined with various other antimicrobial agents, including beta-lactamase inhibitors and other classes of antibiotics. These investigations are crucial for understanding how Cefmetazole's activity can be augmented, particularly against resistant bacterial strains.

Synergistic Effects with Beta-Lactamase Inhibitors (e.g., Relebactam)

Research into the synergistic effects of Cefmetazole with beta-lactamase inhibitors has yielded specific insights, though direct data for all inhibitors, such as Relebactam, are not uniformly available in combination with Cefmetazole.

Sulbactam and Clavulanic Acid Studies have evaluated the in vitro effects of combining Cefmetazole with established beta-lactamase inhibitors like sulbactam. Against 22 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), combinations of Cefmetazole with sulbactam (at 10 micrograms/ml) demonstrated synergistic effects against 40% or fewer of the tested strains. In contrast, other beta-lactams like cefpirome, cefotaxime, and cefazolin showed synergy with sulbactam against over 70% of strains. The observed synergy between sulbactam and beta-lactams, excluding penicillin G, was suggested to stem from the suppression of MRSA-specific resistance factors rather than solely from beta-lactamase inhibition. Clavulanic acid, another beta-lactamase inhibitor, was found to be synergistic only when combined with penicillin G, with its effect likely attributed to beta-lactamase inhibition nih.gov.

Relebactam While Relebactam is a bicyclic diazabicyclooctane beta-lactamase inhibitor known for its activity against Ambler class A enzymes (e.g., KPC), and moderate inhibition of class C (AmpC) and some class D (OXA-48-like) carbapenemases, direct in vitro studies specifically demonstrating synergistic effects between Cefmetazole and Relebactam were not identified in the reviewed literature preprints.orgmdpi.commjima.org. Relebactam is typically combined with imipenem to restore its activity against KPC-producing Klebsiella pneumoniae, other KPC-producing Enterobacterales, and Pseudomonas aeruginosa strains exhibiting carbapenem (B1253116) resistance due to impermeability with AmpC expression mjima.org. Cefmetazole itself is a cephamycin, known for its stability against hydrolysis by extended-spectrum beta-lactamases (ESBLs) and its strong in vitro activity against ESBL-producing Enterobacterales researchgate.netmedrxiv.orgnih.gov. However, the specific synergistic interaction of Cefmetazole with Relebactam requires further dedicated in vitro investigation.

Combinational Interactions with Other Antimicrobial Agents

Beyond beta-lactamase inhibitors, Cefmetazole has been investigated in combination with various other antimicrobial agents, demonstrating synergistic potential against a range of resistant pathogens.

Cefotiam In vitro studies evaluating combinations of Cefmetazole with cefotiam against 18 clinically isolated MRSA strains revealed significant synergistic effects. Synergy was observed against more than 70% of the tested strains, with fractional inhibitory concentration (FIC) index values consistently below 0.1, indicating a strong synergistic interaction nih.gov.

Glycopeptides (Vancomycin, Teicoplanin) Combinations of Cefmetazole with glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, have shown enhanced in vitro antibacterial activity against clinical MRSA isolates. For a randomly selected high-cefazolin MIC (HCM) MRSA isolate (TIST-5), synergy was noted when Cefmetazole at 1x susceptible breakpoint concentration (SBC) was combined with vancomycin at 1/2x MIC, leading to a bacterial load reduction of 2.5–3.0 log CFU/mL. Furthermore, at 1/2x SBC, Cefmetazole combined with vancomycin at 1/2 MIC resulted in a bacterial load reduction of 2.8–3.6 log CFU/mL. Notably, the combination of 1/2x SBC Cefmetazole and 1/4x MIC vancomycin achieved a 3.12 log CFU/mL reduction in colony counts. The addition of Cefmetazole significantly reduced the minimum inhibitory concentrations (MICs) of glycopeptides, with vancomycin MICs decreasing by an average of 2.0- to 6.6-fold and teicoplanin MICs by 1.6- to 5.5-fold in the presence of 1/2 SBC of Cefmetazole frontiersin.org.

Fosfomycin The in vitro antibacterial activity of Cefmetazole was significantly enhanced when combined with fosfomycin against methicillin- and cephem-resistant Staphylococcus aureus (MRSA) strains. The addition of fosfomycin at a concentration of 1.56 µg/ml amplified Cefmetazole's activity approximately fourfold. Checkerboard titration experiments demonstrated fractional inhibitory concentration (FIC) index values ranging from 0.09 to 0.75, confirming synergistic interactions. Furthermore, exposure of exponentially growing cultures to Cefmetazole plus fosfomycin at concentrations where neither antibiotic alone exhibited bactericidal effects resulted in bactericidal action, highlighting the synergistic bactericidal potential of this combination asm.orgnih.govasm.orgmdpi.com.

Meropenem Combinational therapy involving Cefmetazole and meropenem has shown promise against carbapenem-resistant Enterobacteriaceae (CRE). In studies against IMP-producing CRE isolates, the meropenem/Cefmetazole combination demonstrated synergy in all tested isolates. Meropenem MICs were reduced by 4- to 32-fold when combined with Cefmetazole. Time-kill assays further indicated a bactericidal effect for both blaIMP-1 and blaIMP-6 positive CRE strains when the combination was utilized nih.govresearchgate.net. Similarly, against blaKPC-2-positive Enterobacteriaceae, checkerboard assays revealed a synergistic effect in 7 out of 11 isolates when Cefmetazole was combined with meropenem. This combination led to a 4-8-fold decrease in meropenem MICs and exhibited a bactericidal effect in time-kill assays, whereas meropenem combined with ertapenem (B1671056) did not show such an effect nih.govdovepress.com.

Table 1: In Vitro Synergistic Effects of Cefmetazole with Other Antimicrobial Agents

| Combination Partner | Organism(s) Studied | Observed Synergistic Effect | Key Findings & Data | Citation |

| Sulbactam | MRSA | Synergy in ≤40% of strains | Synergy not primarily due to beta-lactamase inhibition; attributed to suppression of MRSA-specific resistance factors. | nih.gov |

| Cefotiam | MRSA | Synergy in >70% of strains | FIC index values < 0.1. | nih.gov |

| Vancomycin | MRSA | Significant synergy | Bacterial load reduction of 2.5–3.6 log CFU/mL; Cefmetazole reduced vancomycin MICs by 2.0- to 6.6-fold. | frontiersin.org |

| Teicoplanin | MRSA | Significant synergy | Cefmetazole reduced teicoplanin MICs by 1.6- to 5.5-fold. | frontiersin.org |

| Fosfomycin | MRSA | Enhanced activity & synergy | Cefmetazole activity enhanced ~4x; FIC index 0.09–0.75; bactericidal effect at sub-inhibitory concentrations. | asm.orgnih.govasm.orgmdpi.com |

| Meropenem | IMP-producing CRE | Synergy in all tested isolates | Meropenem MICs reduced 4- to 32-fold; bactericidal effect observed. | nih.govresearchgate.net |

| Meropenem | KPC-2-producing Enterobacteriaceae | Synergy in 7/11 isolates | Meropenem MICs reduced 4- to 8-fold; bactericidal effect observed. | nih.govdovepress.com |

Applications in Academic Research

In Vitro and In Vivo Studies

Cefmetazole(1-) is frequently utilized in both in vitro and in vivo research. In vitro studies often involve determining its minimum inhibitory concentrations (MICs) against various bacterial isolates to assess its potency and spectrum of activity. nih.gov It is also used in time-kill assays to evaluate its bactericidal or bacteriostatic effects over time. nih.gov In vivo studies, particularly in animal models like mice, are crucial for investigating its pharmacokinetic and pharmacodynamic properties and for determining the optimal dosing regimens to achieve therapeutic efficacy. nih.govproquest.com These studies have been instrumental in understanding its potential as an alternative to carbapenems for treating infections caused by ESBL-producing organisms. researchgate.net

Use as a Reference Standard

Cefmetazole(1-) is available as a United States Pharmacopeia (USP) reference standard. usp.orgsigmaaldrich.compharmacopeia.cn This high-purity chemical substance is used as a benchmark for analytical testing in research and quality control laboratories. newdruginfo.com It allows for the accurate identification and quantification of Cefmetazole(1-) in various samples and formulations, ensuring the reliability and reproducibility of experimental results. pharmacopeia.cnnewdruginfo.com

Role in New Antimicrobial Agent and Drug Delivery Research

Research involving Cefmetazole(1-) contributes to the broader field of antimicrobial development. Studies on its mechanisms of action and resistance provide valuable insights for the design of new antibiotics that can overcome existing resistance pathways. Furthermore, investigations into its pharmacokinetic properties can inform the development of novel drug delivery systems aimed at optimizing its therapeutic effects and potentially expanding its clinical applications.

Mechanisms of Antimicrobial Resistance to Cefmetazole 1

Acquired Resistance Mechanisms in Bacterial Isolates

Acquired resistance refers to the development of resistance in bacterial strains that were previously susceptible to an antibiotic, often through genetic changes such as de novo mutations or the acquisition of resistance genes via horizontal gene transfer researchgate.netmdpi.com. In the context of Cefmetazole(1-), studies have identified key acquired mechanisms in clinical bacterial isolates.

Porin Downregulation and Gene Expression Analysis (e.g., ompF, ompC mRNA levels)

One of the primary acquired resistance mechanisms to Cefmetazole(1-) observed in E. coli is the downregulation of outer membrane porins nih.govresearchgate.netnih.govdovepress.com. Porins, such as OmpF and OmpC, act as channels for the entry of hydrophilic antibiotics into Gram-negative bacteria mdpi.comacs.org. A significant decrease in the mRNA expression levels of genes encoding these porins, particularly ompF and ompC, has been strongly implicated in the acquisition of Cefmetazole(1-) resistance nih.govresearchgate.netnih.govdovepress.com.

A study investigating Cefmetazole(1-) resistance in ESBL-producing E. coli strains found that after exposure to Cefmetazole(1-), 15 out of 26 strains (57.7%) acquired resistance, characterized by a significant decrease in the expression levels of ompF, ompC, and phoE genes compared to wild-type strains (P<0.05) nih.govresearchgate.netnih.gov. Specifically, the mRNA expression of ompF decreased by 50% in these resistant strains dovepress.com. This porin downregulation reduces the influx of the antibiotic into the bacterial cell, thereby contributing to resistance nih.govresearchgate.netnih.gov.

The re-sensitization of resistant strains to Cefmetazole(1-) was observed with the concomitant use of Relebactam (B560040) (REL), a β-lactamase inhibitor nih.govresearchgate.netnih.govdovepress.comdovepress.comsemanticscholar.orgdovepress.com. Relebactam was found to suppress the acquisition of Cefmetazole(1-) resistance and reactivate porin expression, particularly ompF, suggesting its role in restoring antibiotic susceptibility by facilitating drug entry nih.govresearchgate.netnih.govdovepress.com.

Table 1: Changes in Porin Gene mRNA Expression in Cefmetazole(1-)-Resistant E. coli Strains

| Gene | Change in mRNA Expression (Relative to Wild Type) | Significance (P-value) | Effect on Resistance | Relebactam Effect |

| ompF | Significantly Decreased (e.g., 50% reduction) | <0.05 | Increased Resistance | Expression Increased; Resistance Suppressed nih.govresearchgate.netnih.govdovepress.com |

| ompC | Significantly Decreased | <0.05 | Increased Resistance | Expression Increased nih.govresearchgate.netnih.gov |

| phoE | Significantly Decreased | <0.05 | Increased Resistance | Expression Increased nih.govresearchgate.netnih.gov |

Role of Efflux Pump Systems in Cefmetazole(1-) Resistance

Efflux pump systems are bacterial transporters that actively pump out antibiotics and other toxic compounds from the cell, contributing to multidrug resistance mdpi.commdpi.comresearchgate.netnih.gov. While efflux pumps are a well-known mechanism of antibiotic resistance, their direct involvement in acquired Cefmetazole(1-) resistance in E. coli has shown varied findings.

In the study by Ito et al., the mRNA expression levels of major drug efflux pump genes, including acrA, yhiV, and mdfA, showed little to no significant changes in E. coli strains that acquired Cefmetazole(1-) resistance, suggesting that these specific efflux pumps were not the primary drivers of acquired resistance in their experimental setup nih.govresearchgate.netdovepress.comdovepress.comsemanticscholar.orgdovepress.com.

However, the involvement of overexpression of genes coding for drug efflux pumps is generally suggested in the acquisition of resistance to cephamycins dovepress.com. For instance, overexpression of the baeR gene, a response regulator, has been shown to confer low-level resistance to Cefmetazole(1-) by upregulating the expression of multidrug exporter genes such as acrD and mdtABC mdpi.comoup.com. This indicates that while not always the dominant mechanism in de novo resistance acquisition to Cefmetazole(1-) in specific E. coli contexts, efflux pumps can contribute to Cefmetazole(1-) resistance, especially when their regulatory systems are altered mdpi.comoup.com.

Genetic Basis of Cefmetazole(1-) Resistance

The genetic basis of Cefmetazole(1-) resistance involves both mutations in chromosomal genes and the acquisition of mobile genetic elements, such as plasmids, carrying resistance determinants researchgate.netmdpi.com.

Identification of Resistance Genes and Mutations

Resistance to Cefmetazole(1-) can arise from various genetic alterations within the bacterial chromosome.

Porin Genes: Mutations or transcriptional downregulation of porin-encoding genes, particularly ompF and ompC, are significant contributors to Cefmetazole(1-) resistance by reducing the permeability of the outer membrane to the antibiotic nih.govresearchgate.netnih.govdovepress.commdpi.comacs.org. The gene phoE has also been implicated in this mechanism nih.govresearchgate.netnih.govdovepress.com.

AmpC Gene: While not always the primary mechanism for acquired resistance to Cefmetazole(1-) in E. coli through direct exposure, mutations in the promoter region of the chromosomal ampC gene can lead to its overexpression, enabling the hydrolysis of Cefmetazole(1-) nih.govresearchgate.netdovepress.commdpi.comnih.gov.

Regulatory Genes: Overexpression of certain response regulator genes, such as baeR and evgA, can indirectly confer low-level Cefmetazole(1-) resistance oup.com. This resistance is mediated by the upregulation of multidrug exporter genes like acrD and mdtABC (for baeR) and yhiUV (for evgA) oup.com.

Table 2: Key Chromosomal Genes and Their Role in Cefmetazole(1-) Resistance

| Gene Category | Specific Genes (Examples) | Resistance Mechanism | Impact on Cefmetazole(1-) Resistance |

| Porin | ompF, ompC, phoE | Downregulation of expression; reduced drug influx | Significant in acquired resistance nih.govresearchgate.netnih.govdovepress.com |

| Beta-Lactamase | ampC | Overexpression due to promoter mutations; drug hydrolysis | Can contribute, but "scant" change in E. coli acquired resistance nih.govresearchgate.netdovepress.com |

| Efflux Pump | acrA, yhiV, mdfA | Active efflux of drug | Little direct change in E. coli acquired resistance nih.govresearchgate.netdovepress.com |

| Regulatory | baeR, evgA | Upregulation of efflux pump genes | Low-level resistance oup.com |

Plasmid-Mediated Resistance Determinants in Cefmetazole(1-) Resistance

Plasmid-mediated resistance is a crucial aspect of antibiotic resistance, allowing for the rapid dissemination of resistance genes among diverse bacterial populations through horizontal gene transfer mdpi.comnih.govresearchgate.netmdpi.comtoku-e.com.

Plasmid-Encoded Beta-Lactamases: Resistance to cephalosporins, including Cefmetazole(1-), is commonly attributed to the presence of plasmid-encoded β-lactamases toku-e.com. A notable example is MIR-1, a class I β-lactamase with an isoelectric point of 8.4, identified in Klebsiella pneumoniae nih.gov. This enzyme, encoded on plasmids, confers resistance to various β-lactams, including alpha-methoxy β-lactams like Cefmetazole(1-), cefotetan, cefoxitin (B1668866), and moxalactam nih.gov. The gene determining MIR-1 (blaMIR-1) has shown high identity to chromosomal ampC from Enterobacter cloacae, indicating a horizontal transfer event nih.gov.

Plasmid-Mediated AmpC (pAmpC): Chromosomal ampC genes can be mobilized onto plasmids, leading to the emergence of plasmid-encoded AmpC (pAmpC) enzymes mdpi.comnih.gov. These pAmpC enzymes are typically non-inducible and non-reversible, and their presence can confer resistance to Cefmetazole(1-) in bacteria that normally lack or poorly express a chromosomal blaAmpC gene, such as E. coli, Klebsiella pneumoniae, and Proteus mirabilis mdpi.comnih.gov. Studies have shown that isolates with only plasmid-mediated AmpC genes exhibit higher MIC50/90 values for Cefmetazole(1-) compared to those with only ESBL genes researchgate.net.

Co-existence with Other Resistance Determinants: Plasmid-mediated quinolone resistance (PMQR) determinants, such as qnr genes, aac(6')-Ib-cr, qepA, and oqxAB, have been found in E. coli isolates that are also non-susceptible to Cefmetazole(1-) nih.govresearchgate.netbiorxiv.org. These plasmids are often highly transferable and can carry multiple resistance genes, leading to multidrug resistance phenotypes that include Cefmetazole(1-) resistance nih.govresearchgate.net.

Table 3: Examples of Plasmid-Mediated Resistance Determinants Affecting Cefmetazole(1-)

| Resistance Determinant | Type of Gene/Enzyme | Bacterial Host (Example) | Impact on Cefmetazole(1-) Resistance |

| MIR-1 (blaMIR-1) | Beta-lactamase | Klebsiella pneumoniae | Confers resistance to Cefmetazole(1-) nih.gov |

| Plasmid-encoded AmpC | Beta-lactamase | E. coli, K. pneumoniae, P. mirabilis | Confers resistance; non-inducible, non-reversible mdpi.comnih.govresearchgate.net |

| PMQR determinants | Various (e.g., efflux, target protection) | E. coli | Often co-exist and contribute to multidrug resistance including Cefmetazole(1-) non-susceptibility nih.govresearchgate.netbiorxiv.org |

Dynamics of Resistance Acquisition and Reversibility

The dynamics of resistance acquisition to Cefmetazole(1-) and the potential for its reversibility are critical aspects of antimicrobial stewardship. Studies, particularly using Escherichia coli strains, have shed light on how resistance can develop under selective pressure and whether susceptibility can be restored. pharmakb.comuni.lunih.gov

Resistance to Cefmetazole(1-) can be acquired by bacterial strains following exposure to the antibiotic. A study involving 26 Escherichia coli strains, which included both ESBL-producing and non-ESBL-producing isolates, demonstrated that a significant proportion of these strains developed resistance after a period of Cefmetazole(1-) exposure. Specifically, 15 out of 26 strains (57.7%) acquired resistance after 10 days of Cefmetazole(1-) exposure during a first subculture pharmakb.comuni.lunih.gov. This acquisition of resistance was observed to be time-dependent, with resistant strains beginning to emerge as early as Day 4 of exposure in some cases, particularly within ESBL-producing strains pharmakb.com. Notably, ESBL-producing strains showed an increased propensity to acquire resistance, irrespective of their initial minimum inhibitory concentration (MIC) values pharmakb.comwikidoc.org.

The primary mechanism identified for this acquired resistance involves alterations in bacterial outer membrane proteins. Research indicates a significant decrease in the mRNA expression levels of porin-encoding genes, specifically ompF and ompC, in strains that developed resistance to Cefmetazole(1-) uni.lunih.govwikipedia.org. For instance, the expression of ompF was found to decrease by 50% in resistant strains compared to their wild-type counterparts nih.gov. This reduction in porin expression likely limits the entry of Cefmetazole(1-) into the bacterial cell, thereby contributing to resistance.

In Vitro Models of Cefmetazole(1-) Resistance Development (e.g., sequential exposure models)

In vitro models are instrumental in understanding the mechanisms and dynamics of antimicrobial resistance development. A common approach for studying Cefmetazole(1-) resistance involves sequential exposure models, where bacterial strains are repeatedly exposed to increasing or constant concentrations of the antibiotic over time. pharmakb.comuni.lunih.gov

A notable sequential exposure model utilized clinical isolates of Escherichia coli. In this model, 26 E. coli strains (14 ESBL-producing and 12 non-ESBL-producing) were subjected to a 10-day exposure to Cefmetazole(1-) (referred to as the 1st subculture). Following this, the strains were cultured in an antibacterial-free medium for 14 days, and then re-exposed to Cefmetazole(1-) for another 10 days (2nd subculture) to monitor changes in their MICs. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method, with resistance defined as an MIC of ≥64 µg/mL. pharmakb.comuni.lunih.gov

The results from such models provide quantitative insights into resistance acquisition:

Table 1: Cefmetazole(1-) Resistance Acquisition in Escherichia coli (1st Subculture)

| Initial MIC Group (µg/mL) | Total Strains Tested | Strains Acquiring Resistance | Resistance Rate (%) |

| ≤1 µg/mL | 13 | 5 | 38.4 |

| 2–4 µg/mL | 13 | 10 | 76.9 |

| Total | 26 | 15 | 57.7 |

Data derived from pharmakb.com. In an interactive table, users could filter by MIC group or sort by resistance rate.

The study further investigated the impact of β-lactamase inhibitors on resistance acquisition. The addition of relebactam, a β-lactamase inhibitor, was shown to suppress the acquisition of Cefmetazole(1-) resistance. When relebactam was combined with Cefmetazole(1-), particularly at a concentration of 16 µg/mL, resistance acquisition was suppressed in 100% of the tested strains after 10 days of exposure, a significant reduction compared to Cefmetazole(1-) alone pharmakb.comnih.gov. This suppression was attributed to the activation of ompF expression, indicating a restoration of porin function nih.govwikipedia.org.

Phenotypic Reversibility of Cefmetazole(1-) Susceptibility

The phenotypic reversibility of antimicrobial susceptibility refers to the phenomenon where bacteria that have acquired resistance to an antibiotic revert to a susceptible state upon removal of the selective pressure. This aspect is crucial for understanding the stability of resistance and potential strategies for its management. pharmakb.comuni.lunih.gov

In the aforementioned sequential exposure models, after the initial 10-day Cefmetazole(1-) exposure, 15 Escherichia coli strains had acquired resistance. These resistant strains were then transferred to an antibacterial-free medium and cultured for 14 days. pharmakb.comuni.lunih.gov

The results demonstrated a significant degree of phenotypic reversibility:

Table 2: Phenotypic Reversibility of Cefmetazole(1-) Susceptibility

| Outcome After 14 Days in Antibacterial-Free Medium | Number of Strains | Details |

| Recovered Susceptibility | 11 | This group included 6 ESBL-producing strains. These strains subsequently re-acquired resistance when re-exposed to Cefmetazole(1-) for 10 days (2nd subculture). pharmakb.comuni.lu |

| Maintained Resistance | 4 | All 4 strains (ES-1, -4, -7, -11) that maintained resistance were ESBL-producing strains. pharmakb.com |

Data derived from pharmakb.comuni.lunih.gov. In an interactive table, users could click on "Details" to expand information about specific strains or re-acquisition patterns.

The recovery of susceptibility in the 11 strains was correlated with a reversal of the genetic changes observed during resistance acquisition. Specifically, the decreased mRNA expression levels of ompF and ompC, which were characteristic of resistance, increased significantly upon the addition of relebactam, suggesting a restoration of porin function and thus drug uptake pharmakb.comuni.lunih.gov. This indicates that, for a majority of the strains that acquired resistance through porin deficiency, the resistance was phenotypically reversible in the absence of Cefmetazole(1-) pressure. However, the re-acquisition of resistance upon re-exposure highlights the potential for rapid adaptation if the selective pressure is reintroduced. pharmakb.com

Structure Activity Relationship Sar and Computational Studies

Classical Structure-Activity Relationship Analysis

The essential pharmacophoric features of Cefmetazole(1-) that govern its antibacterial activity are centered on its ability to mimic the D-alanyl-D-alanine moiety of peptidoglycan, the building block of the bacterial cell wall. This allows it to bind to and inhibit penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis. The bactericidal action of cefmetazole (B193816) stems from this inhibition.

Key pharmacophoric features include:

β-Lactam Ring: This four-membered ring is the core functional group responsible for the acylation and subsequent inactivation of PBPs.

Dihydrothiazine Ring: Fused to the β-lactam ring, this six-membered ring is a defining feature of cephalosporins and cephamycins.

Carboxylic Acid Group: Located at position 4, this group is vital for binding to the active site of PBPs.

Side Chains: The substituents at positions 3 and 7 of the cephem nucleus significantly influence the antibiotic's spectrum of activity, potency, and resistance to β-lactamases.

Specific chemical groups on the Cefmetazole(1-) molecule confer distinct advantages.

7-alpha-methoxy group: Cefmetazole is classified as a cephamycin due to the presence of a methoxy (B1213986) group at the 7α-position. This group provides steric hindrance that protects the β-lactam ring from being broken down by β-lactamase enzymes, a common bacterial resistance mechanism. This structural feature contributes to the stability of cephamycins against these enzymes. The oxygen atom of this methoxy group is derived from molecular oxygen during its biosynthesis.

C-3' side chain: The N-methylthiotetrazole (NMTT) side chain at the C-3 position is a notable feature of cefmetazole. While this side chain contributes to the antibacterial activity, its metabolism in the body can release free NMTT. This has been associated with hypoprothrombinemia and disulfiram-like reactions with alcohol.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

While specific QSAR models for Cefmetazole(1-) are not extensively published, broader studies on cephalosporins have been conducted. These models often use techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to predict antibacterial activity based on various molecular descriptors. For instance, a QSAR model for cephalosporins was developed with a high predictive efficiency, as indicated by a cross-validation test (q2) of 0.9013 and a fraction of variance (r2) of 0.9014. Such models can be used to estimate the internal concentrations of cephalosporins in toxicity studies.

The potency of cephalosporins is often linked to a variety of molecular descriptors. QSAR studies have shown that for enhanced transpeptidase inhibitory action, cephalosporin (B10832234) derivatives should have a more eccentric connectivity index and a larger topological polar surface area. Conversely, an increase in the fragment complexity of the substituents at the R1 and R2 positions can decrease the inhibitory activity.

Below is an interactive table illustrating some key molecular descriptors and their general influence on the activity of cephalosporins.

| Molecular Descriptor | General Influence on Potency | Rationale |

| Eccentric Connectivity Index | Positive | Relates to the complexity and branching of the molecule, which can affect binding affinity. |

| Topological Polar Surface Area | Positive | Influences the molecule's ability to penetrate bacterial membranes and interact with the target site. |

| Fragment Complexity | Negative | Increased complexity at certain positions can lead to steric hindrance and reduced binding to the target. |

Advanced Computational Chemistry Approaches

Modern computational methods provide a more dynamic and detailed understanding of the interactions between Cefmetazole(1-) and its biological targets.

Molecular Docking: This technique is used to predict how a ligand binds to a receptor. Studies on cephalosporins have used molecular docking to investigate their binding to various PBPs and β-lactamases. For example, docking studies have shown that third-generation cephalosporins can bind efficiently to the penicillin-binding protein-2 of N. meningitidis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the physical movements and stability of the drug-target complex over time. For instance, MD simulations have been used to confirm the stability of the complex between the cephalosporin Ceftobiprole and PBP2x.

These computational approaches are valuable tools in the development of new antibiotics, allowing for the prediction of binding affinities and the rational design of more effective drugs.

Density Functional Theory (DFT) for Cefmetazole(1-) Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to determine various molecular properties, including the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions.

In the context of Cefmetazole(1-), DFT calculations can provide valuable insights into its electronic properties, which are fundamental to its interaction with its target, the Penicillin-Binding Proteins (PBPs). While specific DFT studies detailing the HOMO-LUMO energies for Cefmetazole(1-) are not widely available in the public domain, a comparative study involving Cefmetazole in the context of corrosion inhibition has been noted. Such studies typically involve the calculation of electronic properties to understand the molecule's interaction with a surface. For Cefmetazole(1-), a lower HOMO-LUMO gap would imply higher reactivity, which could correlate with a more effective acylation of the serine residue in the active site of PBPs.

Table 1: Representative Electronic Properties Calculated by DFT

| Property | Description | Significance for Cefmetazole(1-) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Note: Specific values for Cefmetazole(1-) are not provided due to their absence in the readily available scientific literature. The table serves to illustrate the typical outputs of a DFT analysis.

Molecular Dynamics (MD) Simulations for Cefmetazole(1-) Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the nature of the interactions.

For Cefmetazole(1-), an MD simulation of its complex with Penicillin-Binding Protein 2a (PBP2a)—a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA)—would be instrumental in understanding its inhibitory mechanism. Such simulations, often performed using force fields like AMBER or CHARMM, can track the conformational changes in both the ligand and the protein upon binding.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the protein has reached equilibrium and the complex is stable.

Root Mean Square Fluctuation (RMSF): This parameter assesses the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility of certain regions of the protein, such as loops, which can be important for ligand entry and binding.

Table 2: Key Parameters from a Hypothetical MD Simulation of Cefmetazole(1-)-PBP2a Complex

| Parameter | Description | Expected Outcome for a Stable Complex |

| RMSD | Measures the stability of the protein backbone. | The RMSD value would plateau after an initial equilibration period, indicating a stable complex. |

| RMSF | Measures the flexibility of individual amino acid residues. | Higher fluctuations would be observed in loop regions, while residues in the binding pocket interacting with Cefmetazole(1-) would show lower fluctuations. |

| Interaction Energy | The energy of non-bonded interactions (van der Waals and electrostatic) between the ligand and the protein. | A consistently negative interaction energy would indicate a favorable and stable binding. |

Note: This table is illustrative and based on typical outcomes of MD simulations for stable protein-ligand complexes.

Quantum Chemical Descriptors and Their Application (e.g., Fukui indices, proton affinity, interaction energies)

Quantum chemical descriptors are values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors are valuable in understanding the chemical behavior of molecules like Cefmetazole(1-).

Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the propensity of each atomic site in a molecule to undergo a nucleophilic or electrophilic attack. It helps in identifying the most reactive sites within a molecule. For Cefmetazole(1-), the Fukui function can predict which atoms are most likely to interact with the amino acid residues in the PBP2a active site. For instance, the analysis would likely identify the carbonyl carbon of the β-lactam ring as a primary site for nucleophilic attack by the active site serine residue of the enzyme.

Proton Affinity: Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. It is a measure of the Brønsted-Lowry basicity of an anion in the gas phase. For Cefmetazole(1-), which is an anion, the proton affinity would quantify its basicity. This descriptor can be useful in understanding the interactions of the molecule in different chemical environments.